3-(tert-Butylperoxy)-3-methylbutan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38860-37-6 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-tert-butylperoxy-3-methylbutan-2-one |
InChI |
InChI=1S/C9H18O3/c1-7(10)9(5,6)12-11-8(2,3)4/h1-6H3 |
InChI Key |
XDUCBSOWPRQIHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)OOC(C)(C)C |
Origin of Product |
United States |
Physicochemical and Spectroscopic Data of 3 Tert Butylperoxy 3 Methylbutan 2 One
While specific experimental data for 3-(tert-Butylperoxy)-3-methylbutan-2-one is not widely available in the literature, its properties can be reliably estimated based on its structure and the known properties of similar compounds.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | Not available |
| Molecular Formula | C9H18O3 |
| Molecular Weight | 174.24 g/mol |
| Physical State | Expected to be a liquid at room temperature |
| Boiling Point | Estimated to be in the range of 180-200 °C (with decomposition) |
| Melting Point | Not available |
| Solubility | Expected to be soluble in organic solvents and insoluble in water |
Synthesis and Manufacturing Processes
The synthesis of 3-(tert-Butylperoxy)-3-methylbutan-2-one is not explicitly detailed in readily available literature. However, a plausible synthetic route can be inferred from the synthesis of its structural isomer, 4-tert-Butylperoxy-4-methylpentan-2-one. pleiades.online This suggests a two-step process:
Alkylation of tert-butyl hydroperoxide: The first step would likely involve the acid-catalyzed alkylation of tert-butyl hydroperoxide with 3-methyl-1,3-butanediol. This reaction would yield the corresponding hydroxy-containing ditertiary peroxide.
Oxidation: The subsequent step would be the oxidation of the secondary alcohol group in the intermediate to a ketone. A suitable oxidizing agent for this transformation would be pyridinium (B92312) chlorochromate (PCC) or a similar mild oxidant to avoid decomposition of the peroxide group. pleiades.online
Applications of 3 Tert Butylperoxy 3 Methylbutan 2 One in Organic Synthesis and Polymer Science
Role as a Radical Initiator in Polymer Chemistry
Organic peroxides are widely used as initiators for the radical polymerization of monomers. pergan.com These compounds form radicals easily through the decay of the O-O bond, which can be induced by heat or UV radiation, allowing for a controllable start to the polymerization reaction. pergan.com
Mechanism of Free-Radical Polymerization Initiation (e.g., Acrylonitrile)
The initiation of free-radical polymerization by 3-(tert-Butylperoxy)-3-methylbutan-2-one begins with the thermal decomposition of the peroxide. The O-O bond in the peroxide is weak and undergoes homolytic cleavage upon heating, generating two primary radicals: a tert-butoxy (B1229062) radical and a 3-methyl-2-oxobutan-3-yl radical.
The tert-butoxy radical can then undergo a secondary decomposition process known as β-scission. This process involves the cleavage of a carbon-carbon bond, resulting in the formation of a stable acetone (B3395972) molecule and a highly reactive methyl radical. researchgate.net The rate of β-scission is dependent on temperature and the stability of the resulting radical. researchgate.net
These initially formed radicals (tert-butoxy, 3-methyl-2-oxobutan-3-yl, and methyl radicals) are highly reactive species. They can then attack the double bond of a monomer, such as acrylonitrile, initiating the polymerization process. This attack breaks the π-bond of the monomer and forms a new single bond with the radical, transferring the radical center to the monomer unit. This newly formed monomer radical can then propagate by adding to another monomer molecule, leading to the growth of the polymer chain. The process is initiated by the free radical that arises from the oxidation of H2O2 by chloramine-T and is terminated by the mutual combination of the growing polymer radicals. researchgate.net
A study involving a similar peroxide, (3-(tert-butylperoxy)propyl) trimethoxysilane (B1233946) (TBPT), demonstrated its ability to generate free radicals by heating to initiate the polymerization of acrylonitrile. nih.govresearchgate.net This study highlighted two approaches: a thermal initiation system and a redox initiation system, where the addition of Fe²⁺ allows for initiation at lower temperatures. nih.govresearchgate.net In the thermal system, two free radicals are produced from the peroxide group, while the redox system produces only one. nih.gov
Applications in the Production of Polyolefins and Other Polymeric Materials
This compound and similar organic peroxides are crucial in the manufacturing of a wide range of polymers. arkema.com They are particularly significant in the production of polyolefins, which account for over half of all produced polymers by weight and include materials like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). mdpi.com
In the production of polypropylene, Ziegler-Natta catalysts are often employed to control the stereochemistry of the polymer, resulting in isotactic (methyl groups on the same side), syndiotactic (methyl groups on alternating sides), or atactic (randomly oriented methyl groups) structures. libretexts.orgwikipedia.org The use of specific initiators and catalyst systems, including donors, is critical for achieving high activity, stereoregularity, and desired polymer properties like molecular weight distribution. sumitomo-chem.co.jpresearchgate.net
Peroxide initiators are also used for the polymerization of various other monomers. For example, tert-butyl peroxybenzoate, an aromatic peroxyester, is effective for the polymerization of styrene (B11656), acrylates, and ethylene, and is also used to cure unsaturated polyester (B1180765) resins at elevated temperatures. atamankimya.com
The selection of the organic peroxide initiator is based on its thermal decomposition behavior, specifically its half-life at a given reaction temperature, to ensure a sufficient and controlled supply of free radicals throughout the polymerization process. pergan.com
| Polymer Type | Initiator Class | Application Example |
| Polyethylene (LDPE) | Organic Peroxide | High-pressure polymerization of ethylene. |
| Polypropylene | Ziegler-Natta Catalyst / Peroxide | Production of isotactic polypropylene with controlled molecular weight. sumitomo-chem.co.jpresearchgate.net |
| Polystyrene | Organic Peroxide | (Co)polymerization of styrene at 100-140°C. atamankimya.com |
| Polyacrylates | Organic Peroxide | Polymerization of acrylic esters. |
| Unsaturated Polyester Resins | Organic Peroxide | Curing agent at elevated temperatures. atamankimya.com |
Control over Polymerization Kinetics and Architecture (e.g., Frontal Polymerization)
Frontal polymerization (FP) is a technique that can reduce the energy consumption and manufacturing time for polymeric materials. nih.gov In this process, a localized reaction zone propagates through a monomer/initiator mixture. Thermal initiators, such as peroxides, are commonly used in the FP of multifunctional acrylates. nih.gov However, conventional peroxide and nitrile initiators can generate volatile byproducts upon decomposition, leading to bubble formation in the final product. nih.gov
Research into bubble-free frontal polymerization has explored the use of redox initiators as an alternative to purely thermal ones. nih.gov For instance, initiators like 1,1-Di-(tert-butylperoxy)-3,3,5-trimethylcyclohexane (marketed as Luperox 231) are chosen for their high stability at room temperature and relatively low gas production upon decomposition compared to other peroxides. nih.govnouryon.com This allows for better control over the frontal polymerization process, leading to higher quality materials without defects caused by trapped gas. nih.gov
Oxidative Transformations Mediated by Peroxy Ketones
Peroxy compounds are potent oxidizing agents used in various organic transformations beyond polymerization. Their ability to deliver an oxygen atom makes them valuable reagents for the functionalization of organic molecules.
Selective C-H Oxidation and Functionalization
The direct and selective oxygenation of C-H bonds to C-O bonds is a challenging but highly desirable transformation in organic synthesis. mdpi.com Peroxides, including peroxy ketones, can act as oxidants in these reactions. For instance, di-tert-butyl peroxide is used as an oxidant in iron(III)-catalyzed esterification of primary benzylic C-H bonds with carboxylic acids. organic-chemistry.org It is also used as a radical initiator to promote the alkenylation of C(sp³)-H bonds in alcohols, toluene (B28343) derivatives, and alkanes. organic-chemistry.org
While direct examples involving this compound are specific, the reactivity pattern is shared by similar peroxides. For example, tert-butyl hydroperoxide is used as an oxidant in the selective oxidation of cyclohexene. rsc.org These reactions often proceed via radical pathways, where a radical generated from the peroxide abstracts a hydrogen atom from the substrate, creating a carbon-centered radical that can then be trapped by an oxygen species. nih.gov
Oxidative Cleavage Reactions, Including C-C Bond Cleavage
Oxidative cleavage reactions are powerful tools in organic synthesis for breaking down larger molecules into smaller, functionalized fragments. libretexts.org Peroxides can mediate these transformations, often through complex radical pathways. nih.gov
The cleavage of carbon-carbon bonds can be initiated by the formation of an alkoxy radical from a peroxide. researchgate.net This alkoxy radical can then undergo β-scission, leading to the cleavage of an adjacent C-C bond and the formation of a ketone and a new alkyl radical. researchgate.net The regioselectivity of this cleavage depends on the stability of the resulting radical. researchgate.net
While ozonolysis is a well-known method for cleaving C=C double bonds, other oxidative systems can achieve C-C single bond cleavage. libretexts.orgnih.gov For example, the oxidative cleavage of arylalkenes by tert-butyl hydroperoxide proceeds through a free radical process, initiated by the addition of an oxygen radical to the double bond, which eventually leads to C-C bond cleavage to form carboxylic acid or ketone products. nih.govjst.go.jp Copper-catalyzed aerobic oxidation has also been employed to promote the C-C bond cleavage of various diols and lignin (B12514952) model compounds. acs.org
Construction of Carbon-Carbon Bonds
The generation of carbon-centered radicals is a powerful strategy for forming C-C bonds. This compound serves as an efficient precursor for tert-butoxyl and methyl radicals upon decomposition, which can then initiate radical chain processes. These processes are fundamental to several synthetic transformations, including additions to unsaturated systems and complex cyclization cascades.
Radical Addition to Unsaturated Substrates (e.g., Olefins, Alkynes)
The radicals generated from this compound and similar peroxides can add to carbon-carbon double (olefins) and triple (alkynes) bonds. This initiation step creates a new carbon-centered radical, which can then propagate a chain reaction. For instance, the addition of an alkyl radical (R•) to an alkene generates a new radical intermediate that can abstract a hydrogen atom from a donor or add to another unsaturated molecule. This process is fundamental in polymerization, where peroxide initiators are widely used. nih.gov In the context of fine chemical synthesis, this radical addition is a key step in the functionalization of unsaturated substrates, allowing for the introduction of new alkyl groups and the formation of more complex carbon skeletons. The tert-butylperoxy radical itself, generated from various hydroperoxides, can also add to unsaturated systems, leading to peroxy-functionalized products. nih.gov
Intramolecular Cyclization and Intermolecular Coupling Reactions
Radical reactions initiated by peroxides are highly effective for constructing cyclic and coupled products. In intramolecular cyclization, a radical generated within a molecule can attack an unsaturated bond (like an alkene or alkyne) in the same molecule, forming a ring. This strategy is particularly powerful for creating 5- and 6-membered rings. A notable application involves the tandem cyclization of α-cyano α-alkynyl aryl ketones, which can be promoted by tert-butyl hydroperoxide in the presence of an iodide catalyst. nih.gov This reaction proceeds through a radical cascade, leading to highly functionalized tricyclic frameworks in an efficient manner. nih.gov
Intermolecular coupling involves the reaction between two different radical species or a radical and another molecule. For example, a metal-free radical-coupling reaction has been developed for the synthesis of indoline-2,3-diones from indolin-2-ones and tert-butyl hydroperoxide. researchgate.net In this process, an alkyl radical derived from the indolin-2-one combines with a tert-butylhydroperoxy radical to form a 3-(tert-butylperoxy)indolin-2-one intermediate. researchgate.netorganic-chemistry.org This intermediate is then transformed into the final dione (B5365651) product. researchgate.netorganic-chemistry.org Such coupling reactions provide a direct and efficient method for constructing complex molecules without the need for pre-functionalized starting materials.
Considerations for Stereochemical and Regiochemical Control in Peroxy Ketone-Mediated Reactions
Achieving control over the regiochemistry (where a reaction occurs on a molecule) and stereochemistry (the 3D arrangement of atoms) is a significant challenge in radical chemistry. In radical additions to unsymmetrical alkenes or alkynes, the regioselectivity is often governed by the stability of the resulting radical intermediate. The radical will typically add to the less substituted carbon atom to produce the more substituted (and thus more stable) radical.
In the context of cyclization reactions, the regiochemical outcome is influenced by factors outlined in Baldwin's rules, which predict the relative favorability of different ring-closing pathways. Stereochemical control is more difficult to achieve, as radical intermediates are often planar or rapidly inverting. However, modern synthetic methods are emerging that utilize chiral catalysts or auxiliaries to influence the stereochemical outcome of radical reactions. For instance, engineered enzymes have been shown to control the regioselectivity of hydrogen atom transfer in radical hydroalkylations of dienes, allowing for the selective preparation of specific constitutional isomers. nih.gov While not directly involving peroxy ketones, these principles highlight the potential for achieving high levels of control in radical C-C bond formation. In Baeyer-Villiger oxidations, which proceed through a peroxy-ketone intermediate (the Criegee intermediate), the migration of a substituent is stereoretentive, meaning its original stereochemistry is preserved. wikipedia.org This principle of stereoretention is a key consideration in reactions involving peroxy-containing intermediates.
Synthesis of Value-Added Organic Compounds
The unique reactivity of this compound and related radical initiators allows for the direct synthesis of highly functionalized and structurally complex organic molecules that are valuable in medicinal chemistry and materials science.
Formation of Functionalized Ketones (e.g., α-alkynyl ketones, γ-cyanoketones)
Peroxide-initiated radical reactions provide pathways to various classes of functionalized ketones. α-Alkynyl ketones are versatile building blocks in organic synthesis. nih.gov While many methods exist for their synthesis, radical pathways offer unique approaches. organic-chemistry.orgrsc.org For example, radical cyclization of alkynyl aryl ketones can be used to construct more complex ketone-containing scaffolds. rsc.org
Similarly, γ-cyanoketones can be accessed through radical chemistry. The radical addition of a cyano-containing fragment to an α,β-unsaturated ketone is a plausible route. Indole-linked β-cyano-enones have been synthesized and subsequently transformed into other valuable structures like indolyl-2-pyrrolones and indolyl-1,2-diketones. rsc.org A radical cascade protocol involving α-cyano α-alkynyl aryl ketones, promoted by tert-butyl hydroperoxide, has been shown to construct complex polycyclic frameworks, demonstrating the power of peroxide-induced reactions in synthesizing highly functionalized ketone derivatives. nih.gov
Access to Complex Heterocyclic Scaffolds (e.g., Indoline-2,3-diones, Furans)
Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. Radical chemistry offers powerful tools for their construction.
Indoline-2,3-diones (Isatins): This scaffold is present in many bioactive compounds. A novel, metal-free method for synthesizing indoline-2,3-diones has been developed using tert-butyl hydroperoxide (TBHP) as both an oxidant and an oxygen source. organic-chemistry.org The reaction proceeds via a radical coupling of indolin-2-ones with TBHP. organic-chemistry.org Mechanistic studies confirmed that the reaction involves the formation of a 3-(tert-butylperoxy)indolin-2-one intermediate, which is then converted to the final product. researchgate.netorganic-chemistry.org This strategy provides a simple and efficient route to these important heterocyclic ketones. organic-chemistry.org
Table 1: Synthesis of Indoline-2,3-diones via Radical Coupling
| Starting Material (Indolin-2-one) | Oxidant | Product (Indoline-2,3-dione) | Yield | Reference |
|---|---|---|---|---|
| N-Methylindolin-2-one | t-BuOOH | N-Methylindoline-2,3-dione | 87% | organic-chemistry.org |
| 5-Bromo-N-methylindolin-2-one | t-BuOOH | 5-Bromo-N-methylindoline-2,3-dione | 85% | organic-chemistry.org |
Furans: Furan (B31954) rings are another important class of heterocycles. While various methods exist for their synthesis, nih.govnih.govrsc.org radical cyclization pathways provide a direct entry. For example, intramolecular C-O bond formation catalyzed by transition metals can yield benzo[b]furans. nih.gov Radical-based strategies can offer alternative, metal-free routes to these and other substituted furan derivatives, often proceeding through the cyclization of radical intermediates generated from appropriately substituted precursors under the influence of an initiator like this compound.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| tert-Butoxyl radical |
| Methyl radical |
| α-Alkynyl ketone |
| γ-Cyanoketone |
| Indoline-2,3-dione |
| Furan |
| tert-Butyl hydroperoxide |
| Indolin-2-one |
| 3-(tert-butylperoxy)indolin-2-one |
| α-Cyano α-alkynyl aryl ketone |
| Benzo[b]furan |
| N-Methylindolin-2-one |
| N-Methylindoline-2,3-dione |
| 5-Bromo-N-methylindolin-2-one |
| 5-Bromo-N-methylindoline-2,3-dione |
| 5-Chloroindolin-2-one |
| 5-Chloroindoline-2,3-dione |
| Indole-linked β-cyano-enone |
| Indolyl-2-pyrrolone |
Advanced Research Perspectives and Computational Studies on Peroxy Ketone Systems
Computational Chemistry for Mechanistic Elucidation
Computational chemistry has emerged as a powerful tool for understanding the intricate details of chemical reactions involving peroxy ketones. Through the use of sophisticated theoretical models, researchers can investigate reaction pathways and the properties of transient species that are often difficult to study experimentally.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating the mechanisms of complex organic reactions. nih.gov For peroxy ketone systems, DFT calculations are instrumental in mapping out potential energy surfaces for various transformations. This allows for the identification of the most probable reaction pathways and the characterization of transition state structures. acs.org
For instance, in the thermal decomposition of related peroxide compounds, DFT has been used to model the homolytic cleavage of the O-O bond, a critical initiation step. researchgate.net These calculations can predict the activation energies associated with this bond scission, providing valuable data on the thermal stability of the molecule. Furthermore, DFT can be employed to study subsequent reactions of the resulting radicals, such as intramolecular hydrogen abstraction or fragmentation pathways.
In the context of reactions like the Baeyer-Villiger oxidation, where peroxy compounds react with ketones, DFT calculations can model the entire reaction coordinate. wikipedia.org This includes the initial nucleophilic attack of the peroxy group on the carbonyl carbon, the formation of the Criegee intermediate, and the subsequent migratory insertion step to form the ester or lactone product. By calculating the energies of intermediates and transition states, researchers can gain a deeper understanding of the factors that control the reaction rate and regioselectivity.
Table 1: Representative Applications of DFT in Peroxy Ketone Chemistry
| Application Area | Information Gained |
|---|---|
| Thermal Decomposition | Activation energies for O-O bond cleavage, identification of subsequent radical reaction pathways. |
| Baeyer-Villiger Oxidation | Energetics of the Criegee intermediate formation, transition state structures for the migratory step, prediction of regioselectivity. wikipedia.org |
| Radical Reactions | Modeling of hydrogen abstraction and addition reactions involving peroxy and alkoxy radicals. |
The chemistry of 3-(tert-Butylperoxy)-3-methylbutan-2-one is dominated by the formation and reactions of radical intermediates. Theoretical methods are crucial for analyzing the stability and reactivity of these species. The stability of a radical is influenced by factors such as hyperconjugation and resonance, which can be quantified using computational approaches. masterorganicchemistry.com
For the tert-butoxy (B1229062) and other alkoxy radicals generated from the decomposition of peroxy ketones, computational analysis can predict their preferred reaction pathways. acs.org This includes assessing the competition between beta-scission (fragmentation) and hydrogen atom abstraction. The stability of the resulting alkyl radicals and carbonyl compounds plays a significant role in determining the dominant pathway. masterorganicchemistry.com
Furthermore, theoretical calculations can provide insights into the electrophilic or nucleophilic character of the generated radicals, which governs their reactivity towards other molecules. This information is vital for predicting the outcome of complex reaction mixtures and for designing selective chemical transformations.
Table 2: Factors Influencing Radical Stability and Their Computational Assessment
| Stabilizing Factor | Computational Assessment |
|---|---|
| Hyperconjugation | Analysis of orbital interactions between the singly occupied molecular orbital (SOMO) and adjacent C-H or C-C sigma bonds. |
| Resonance | Delocalization of the unpaired electron across a pi-system, quantifiable by examining the spin density distribution. masterorganicchemistry.com |
| Steric Hindrance | Calculation of steric strain around the radical center, which can influence reaction rates and selectivity. |
Spectroscopic Investigations of Transient Radical Species and Reactive Intermediates
The direct observation and characterization of the short-lived radical species and reactive intermediates generated from peroxy ketones present a significant experimental challenge. Advanced spectroscopic techniques are essential for gaining empirical data on these transient entities. Techniques such as time-resolved electron paramagnetic resonance (EPR) spectroscopy can be used to detect and identify radical species, providing information about their electronic structure and environment.
Flash photolysis and pulse radiolysis are other powerful methods that can be coupled with transient absorption spectroscopy to monitor the formation and decay of radicals and other intermediates on very short timescales. These experimental approaches provide crucial data that can be used to validate and refine the theoretical models developed through computational studies. For instance, the vibrational frequencies of the tert-butyl peroxy radical have been studied using high-level theoretical methods to aid in their experimental detection. rsc.org
Development of Novel and Sustainable Catalytic Systems for Peroxy Ketone Transformations
There is a growing emphasis on developing new catalytic systems for reactions involving peroxy ketones that are more efficient, selective, and environmentally benign. For transformations like the Baeyer-Villiger oxidation, researchers are moving away from stoichiometric peroxy acids towards catalytic systems that utilize greener oxidants like hydrogen peroxide or even molecular oxygen. mdpi.com
Recent research has focused on the use of various metal-based catalysts, including those based on tin, molybdenum, and iron, to facilitate the Baeyer-Villiger reaction with hydrogen peroxide. researchgate.netbiolmolchem.com The development of heterogeneous catalysts is of particular interest as they can be easily separated from the reaction mixture and reused, contributing to more sustainable chemical processes. Lewis and Brønsted acids have also been shown to catalyze the Baeyer-Villiger oxidation by activating either the ketone or the peroxide. mdpi.com
Enzymatic catalysis offers another promising avenue for sustainable peroxy ketone transformations. Enzymes like cyclohexanone (B45756) monooxygenase can catalyze Baeyer-Villiger type oxidations with high chemo-, regio-, and enantioselectivity under mild reaction conditions. harvard.edu
Exploration of Underexplored Reaction Pathways and Synthetic Scopes
While the thermal decomposition and Baeyer-Villiger type reactions of peroxy ketones are relatively well-studied, there is ongoing research to uncover new and synthetically useful transformations. The radical intermediates generated from this compound can potentially participate in a variety of other reactions, such as additions to unsaturated systems. nih.gov
For example, the alkoxy radicals formed upon O-O bond cleavage could be trapped by alkenes or alkynes to form new carbon-carbon or carbon-oxygen bonds. acs.org The exploration of these less conventional reaction pathways could lead to the development of novel synthetic methodologies for the construction of complex organic molecules. The use of photochemistry to initiate the decomposition of peroxy ketones under mild conditions is another area that could unlock new reaction pathways. rsc.org
Integration with Flow Chemistry and High-Throughput Experimentation for Optimized Synthesis
The inherent reactivity and potential thermal instability of peroxy ketones make their synthesis and subsequent reactions well-suited for modern chemical technologies like flow chemistry and high-throughput experimentation (HTE). europa.eu
Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch setups, offers several advantages for handling reactive compounds. europa.eu The small reactor volumes and excellent heat transfer capabilities of flow systems allow for better control over reaction temperature, which is crucial for preventing runaway reactions with peroxides. This enhanced safety profile enables reactions to be performed under conditions that might be too hazardous in a batch reactor. europa.eu
High-throughput experimentation involves the use of automated systems to rapidly screen a large number of reaction conditions in parallel. purdue.edu When coupled with flow chemistry, HTE can be a powerful tool for optimizing the synthesis of peroxy ketones and their subsequent transformations. rsc.orgresearchgate.net This approach allows for the efficient exploration of a wide range of parameters, such as catalyst loading, temperature, and residence time, to identify the optimal conditions for a given reaction in a much shorter timeframe than traditional methods. purdue.edu The integration of these technologies is paving the way for safer, more efficient, and scalable synthetic processes involving peroxy ketones. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
